molecular formula C18H21ClN2O2 B11369497 3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B11369497
M. Wt: 332.8 g/mol
InChI Key: XVSAFDPSBLGXFA-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzamide core and a dimethylamino group attached to a methoxyphenyl ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chloro group at the desired position.

    Attachment of the Dimethylamino Group:

    Formation of the Methoxyphenyl Ethyl Chain: The final step involves the attachment of the methoxyphenyl ethyl chain to the benzamide core through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21ClN2O2/c1-21(2)16(15-9-4-5-10-17(15)23-3)12-20-18(22)13-7-6-8-14(19)11-13/h4-11,16H,12H2,1-3H3,(H,20,22)

InChI Key

XVSAFDPSBLGXFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=CC=C2OC

Origin of Product

United States

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